1-(5-bromo-6-fluoro-1H-indazol-1-yl)ethanone

Cross-Coupling Chemistry Building Block Selection Halogen Reactivity

This 5-bromo-6-fluoro-1H-indazole building block features orthogonal reactivity: the bromine undergoes efficient Suzuki/Buchwald-Hartwig coupling first, while the fluorine remains intact to boost metabolic stability and binding affinity. The N1-acetyl group prevents regioisomeric mixtures during N-alkylation. Stock this high-demand intermediate (97% purity) to streamline hit-to-lead optimization across kinase, TRPA1, and c-Met inhibitor programs. Its balanced 5-Br/6-F pattern is overrepresented in kinase patents, making it a smarter long-term inventory choice versus mono-halogenated or 5-Cl analogs.

Molecular Formula C9H6BrFN2O
Molecular Weight 257.06 g/mol
CAS No. 633335-81-6
Cat. No. B1508140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-bromo-6-fluoro-1H-indazol-1-yl)ethanone
CAS633335-81-6
Molecular FormulaC9H6BrFN2O
Molecular Weight257.06 g/mol
Structural Identifiers
SMILESCC(=O)N1C2=CC(=C(C=C2C=N1)Br)F
InChIInChI=1S/C9H6BrFN2O/c1-5(14)13-9-3-8(11)7(10)2-6(9)4-12-13/h2-4H,1H3
InChIKeyFHZJEEQHCPTPHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromo-6-fluoro-1H-indazol-1-yl)ethanone (CAS 633335-81-6): A Dual-Halogenated Indazole Scaffold for Orthogonal Functionalization


1-(5-Bromo-6-fluoro-1H-indazol-1-yl)ethanone is a heteroaromatic building block comprising a 1H-indazole core with a bromine atom at the 5-position, a fluorine atom at the 6-position, and an acetyl group at N1 . This specific halogenation pattern (5-Br/6-F) provides a unique synthetic handle for sequential cross-coupling reactions, enabling regioselective diversification of the indazole ring . The compound is primarily utilized as a versatile intermediate in medicinal chemistry programs targeting kinase inhibition and other therapeutic areas, where the fluorine atom modulates lipophilicity and metabolic stability while the bromine atom serves as a reactive site for Pd-catalyzed transformations .

Why 1-(5-Bromo-6-fluoro-1H-indazol-1-yl)ethanone Cannot Be Replaced by a Single-Halogen or Chloro Analog


Substituting 1-(5-bromo-6-fluoro-1H-indazol-1-yl)ethanone with a mono-halogenated indazole (e.g., 5-bromo only or 6-fluoro only) forfeits the orthogonal reactivity essential for sequential diversification [1]. The bromine atom enables Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), while the fluorine atom remains intact, preserving the electronic and metabolic benefits of fluorination . Replacing bromine with chlorine (e.g., 5-chloro-6-fluoro analog) alters the cross-coupling reactivity profile due to the stronger C–Cl bond, potentially requiring harsher conditions or specialized catalysts . Conversely, omitting the N1-acetyl group removes a protecting group that can be selectively cleaved to yield the free indazole NH, a common pharmacophore anchor in kinase inhibitor design . These structural distinctions directly impact synthetic efficiency, regioselectivity, and the scope of accessible derivatives.

Quantitative Differentiation of 1-(5-Bromo-6-fluoro-1H-indazol-1-yl)ethanone (CAS 633335-81-6) Against Structural Analogs


Molecular Weight and Halogen Composition: Basis for Orthogonal Reactivity

The compound's molecular weight of 257.06 g/mol (C₉H₆BrFN₂O) distinguishes it from mono-halogenated analogs: the 5-bromo-only analog (1-(5-bromo-1H-indazol-1-yl)ethanone) has a lower mass of 239.07 g/mol [1], while the 6-fluoro-only analog (1-(6-fluoro-1H-indazol-1-yl)ethanone) has an even lower mass of 178.16 g/mol . The 5-bromo-6-chloro analog has a higher mass of 273.51 g/mol . The combination of bromine and fluorine provides two distinct halogens with different bond strengths (C–Br ≈ 285 kJ/mol vs. C–F ≈ 486 kJ/mol), enabling selective activation of the bromine for cross-coupling while the fluorine remains inert under standard conditions.

Cross-Coupling Chemistry Building Block Selection Halogen Reactivity

Commercial Purity Specifications: Benchmarking Against Common Purity Grades

Multiple commercial suppliers offer this compound with verified purity grades of 97–98%, with at least one vendor providing a 99.41% purity grade . This purity level matches or exceeds the 95–97% typical for the mono-bromo analog (1-(5-bromo-1H-indazol-1-yl)ethanone) and the 97% standard for the 5-bromo-6-chloro analog . The 6-fluoro-only analog is also available at 98% purity . Higher purity (>98%) reduces the likelihood of side reactions from impurities during sensitive Pd-catalyzed cross-couplings, where catalyst poisoning is a known concern.

Quality Control Procurement Standards Synthetic Reliability

Predicted Lipophilicity (LogP) and Its Impact on Synthetic Handle Selection

The consensus predicted LogP for 1-(5-bromo-6-fluoro-1H-indazol-1-yl)ethanone is 2.52 (range: 2.22–3.02 across five computational models) . For the 5-bromo-6-fluoro-1H-indazole core without the acetyl group, the predicted XLogP3 is 2.3 . The mono-fluoro analog (6-fluoro-1H-indazole) is expected to have lower lipophilicity due to the absence of bromine, while the 5-bromo-6-chloro analog would have higher lipophilicity due to the increased polarizability of chlorine vs. fluorine. The moderate LogP (~2.5) positions this intermediate favorably for subsequent derivatization into lead-like molecules (desirable LogP range 1–3).

Lipophilicity Drug-Likeness Physicochemical Properties

Cyanation Reactivity: Benchmark Conversion to 6-Fluoro-1H-indazole-5-carbonitrile

In a Pd-catalyzed cyanation, 1-(5-bromo-6-fluoro-1H-indazol-1-yl)ethanone (984 mg, 3.83 mmol) was converted to 6-fluoro-1H-indazole-5-carbonitrile (246 mg, ~40% yield) using Zn(CN)₂ and Pd(PPh₃)₄ in DMF at 120–130°C over 36 h . In the same reaction, deacetylated 5-bromo-6-fluoro-1H-indazole was isolated as a byproduct (384 mg, ~47% yield). The 5-bromo-6-chloro analog would require harsher conditions for analogous cyanation due to the stronger C–Cl bond, while the 5-bromo-only analog lacks the fluorine's electronic influence on the cyanation step.

Pd-Catalyzed Cyanation Synthetic Yield Building Block Derivatization

N1-Acetyl Protecting Group: Selective Cleavage to Access Free Indazole NH

The N1-acetyl group can be selectively removed under acidic conditions to generate 5-bromo-6-fluoro-1H-indazole. In a reported procedure, 1-(5-bromo-6-fluoro-1H-indazol-1-yl)ethanone (1.58 g, 6.15 mmol) was refluxed in 3M HCl/MeOH at 90°C for 3 h to yield the free indazole . This deprotection step is quantitative in principle and provides access to the indazole NH, a key hydrogen bond donor in kinase inhibitor pharmacophores. In contrast, the 5-bromo-6-fluoro-1H-indazole core without the acetyl group lacks this synthetic versatility—direct N-alkylation of free indazole often requires harsher conditions and yields mixtures of N1- and N2-alkylated products.

Protecting Group Chemistry Deprotection Synthetic Intermediate

Kinase Inhibitor Scaffold Relevance: 5-Bromo-6-fluoro Pattern in Patent Literature

Patents disclosing 5-substituted indazoles as kinase inhibitors (including GSK-3, ROCK, JAK, Aurora, and CK2) explicitly claim 5-bromo-6-fluoro substitution patterns as part of the Markush structures [1]. In contrast, the 5-bromo-6-chloro analog appears far less frequently in kinase inhibitor patent claims, suggesting that the Br/F combination is preferentially selected for its balanced properties. The compound 1-(5-bromo-6-fluoro-1H-indazol-1-yl)ethanone is cited in patent WO2006/044860 A2 as a synthetic intermediate . The related 5-bromo-6-fluoro-1H-indazole core is specifically used for optimizing TRPA1 antagonists .

Kinase Inhibition Medicinal Chemistry Patent Analysis

High-Value Application Scenarios for 1-(5-Bromo-6-fluoro-1H-indazol-1-yl)ethanone (CAS 633335-81-6) Based on Quantitative Evidence


Sequential Cross-Coupling for Diversified Kinase Inhibitor Libraries

Medicinal chemistry teams developing kinase inhibitor libraries should prioritize this compound as a starting material for sequential functionalization. The bromine atom undergoes efficient Suzuki or Buchwald-Hartwig coupling first, while the fluorine remains intact to enhance metabolic stability and binding affinity. This orthogonal reactivity enables the rapid generation of diverse analogs with controlled regiospecificity . The N1-acetyl group ensures clean N-alkylation without isomeric mixtures, a critical requirement for high-throughput parallel synthesis workflows.

Synthesis of 6-Fluoro-1H-indazole-5-carbonitrile for Nitrile-Containing Drug Candidates

The Pd-catalyzed cyanation of 1-(5-bromo-6-fluoro-1H-indazol-1-yl)ethanone provides direct access to 6-fluoro-1H-indazole-5-carbonitrile, a versatile intermediate for further elaboration . The nitrile group serves as a precursor to amidines, tetrazoles, and primary amides—pharmacophores frequently encountered in protease inhibitors and GPCR modulators. Although competing deacetylation occurs under the reported conditions, this can be mitigated by adjusting catalyst loading or employing microwave-assisted cyanation protocols.

Preparation of TRPA1 Antagonists and c-Met Kinase Inhibitors

The 5-bromo-6-fluoro-1H-indazole core, accessible via acidic deacetylation of 1-(5-bromo-6-fluoro-1H-indazol-1-yl)ethanone, is a validated scaffold for TRPA1 antagonist optimization and c-Met kinase inhibitor development . Researchers targeting these therapeutic areas can streamline synthesis by starting from the N1-acetyl protected intermediate, avoiding the regioisomeric complications of direct N-alkylation of the free indazole. The moderate LogP (~2.5) of the intermediate suggests that final compounds derived from this scaffold will likely fall within the drug-like lipophilicity range (1–3).

Building Block Stocking for High-Throughput Medicinal Chemistry Cores

Procurement managers stocking building block collections for high-throughput medicinal chemistry should include this compound due to its balanced halogenation pattern and high commercial purity (97–99.4%) . The 5-Br/6-F combination is overrepresented in kinase inhibitor patents relative to 5-Br/6-Cl or mono-halogenated analogs, indicating higher likelihood of use across diverse projects . Maintaining a ≥1 g stock of this intermediate reduces lead time for hit-to-lead optimization campaigns where orthogonal reactivity and fluorination are critical design elements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(5-bromo-6-fluoro-1H-indazol-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.